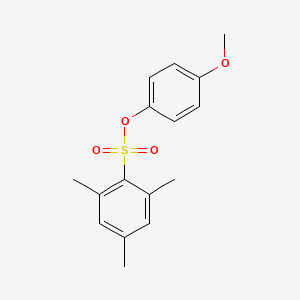

4-Methoxyphenyl 2,4,6-trimethylbenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

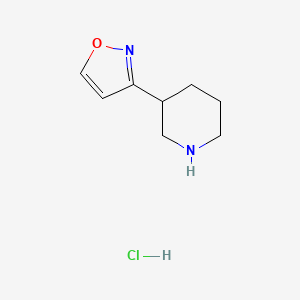

4-Methoxyphenyl 2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C16H18O4S . It has a molecular weight of 306.38 .

Physical And Chemical Properties Analysis

The boiling point of 4-Methoxyphenyl 2,4,6-trimethylbenzenesulfonate is predicted to be 453.2±45.0 °C . Its density is predicted to be 1.197±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .Aplicaciones Científicas De Investigación

Phase-Transfer Catalysis

A study by Iwamoto et al. (1993) explored the phase-transfer catalysis of the azo coupling reaction involving methoxyl groups, highlighting the importance of structural elements in catalytic activity. This research underscores the relevance of methoxyl-substituted benzenesulfonates in facilitating chemical reactions under specific conditions (Iwamoto, Kobayashi, Murer, Sonoda, & Zollinger, 1993).

Antimalarial and Anticancer Properties

Betts et al. (2006) reported on the selective antimalarial and anticancer activities of sulfonic acid esters, including 4-methoxyphenyl p-toluenesulfonate derivatives. This indicates the potential biomedical applications of such compounds in developing therapeutic agents (Betts, Tam, Kabir, Langler, & Crandall, 2006).

Antiviral Effects Against HBV

A study by Huang et al. (2016) on paeonol-phenylsulfonyl derivatives revealed that certain compounds, including a methoxyphenyl benzenesulfonate derivative, exhibited potent antiviral effects against Hepatitis B Virus (HBV), suggesting their potential as antiviral medicines (Huang et al., 2016).

Catalysis and Synthesis

Gul et al. (2016) synthesized a series of benzenesulfonamides starting from methoxy-substituted benzaldehydes, exploring their potential in catalysis and synthesis, particularly for their cytotoxicity and as carbonic anhydrase inhibitors, highlighting the chemical versatility of methoxyphenyl sulfonates in synthesizing biologically active compounds (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Luminescent Properties

Yang et al. (2008) investigated luminescent lanthanide coordination polymers with 4-hydroxybenzenesulfonate, showing the utility of sulfonate derivatives in developing materials with specific optical properties. While not directly mentioning 4-Methoxyphenyl 2,4,6-trimethylbenzenesulfonate, this research illustrates the broader applicability of sulfonate derivatives in material science (Yang, Rivers, McCarty, Wiester, & Jones, 2008).

Propiedades

IUPAC Name |

(4-methoxyphenyl) 2,4,6-trimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4S/c1-11-9-12(2)16(13(3)10-11)21(17,18)20-15-7-5-14(19-4)6-8-15/h5-10H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCGDRGBANHBPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2768229.png)

![2-((4-Bromophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2768233.png)

![3-benzyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2768238.png)

![3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2768239.png)

![N-ethyl-6-oxo-6H-anthra[1,9-cd][1,2]oxazole-3-carboxamide](/img/structure/B2768240.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2768241.png)

![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2768250.png)